molecular formula C5H13ClNO3P B6181368 2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride CAS No. 2613383-72-3

2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride

Cat. No.: B6181368
CAS No.: 2613383-72-3
M. Wt: 201.6
InChI Key:
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Description

2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H12NO3P·HCl and a molecular weight of 201.59 g/mol . It is a derivative of propanoic acid and contains both an amino group and a dimethylphosphoryl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride typically involves the reaction of 2-amino-3-(dimethylphosphoryl)propanoic acid with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino group, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dimethylphosphoryl group can participate in phosphorylation reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is unique due to the presence of both an amino group and a dimethylphosphoryl group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that require these unique characteristics.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride involves the reaction of 2-bromo-3-(dimethylphosphoryl)propanoic acid with ammonia followed by treatment with hydrochloric acid.", "Starting Materials": [ "2-bromo-3-(dimethylphosphoryl)propanoic acid", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-3-(dimethylphosphoryl)propanoic acid is reacted with excess ammonia in a solvent such as ethanol or water at room temperature for several hours.", "Step 2: The resulting mixture is then heated to reflux for several hours to complete the reaction.", "Step 3: The reaction mixture is cooled and the product, 2-amino-3-(dimethylphosphoryl)propanoic acid, is isolated by filtration or extraction.", "Step 4: The product is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated by filtration or precipitation." ] }

CAS No.

2613383-72-3

Molecular Formula

C5H13ClNO3P

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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